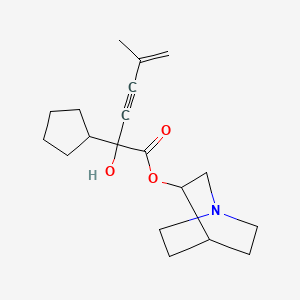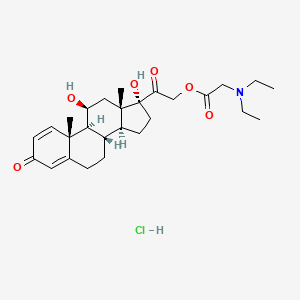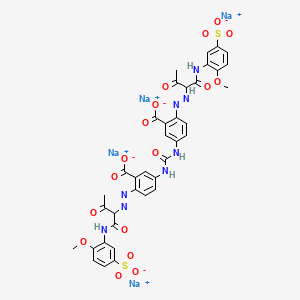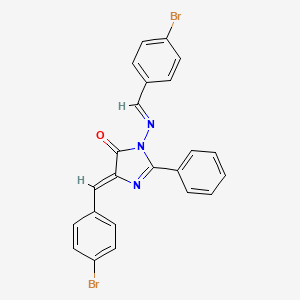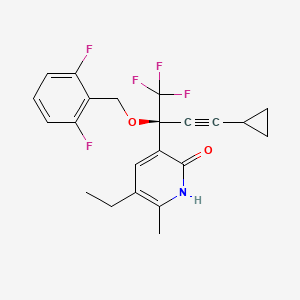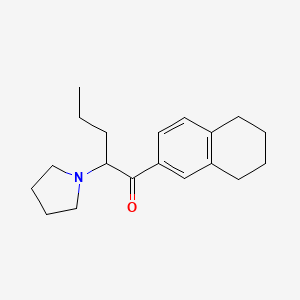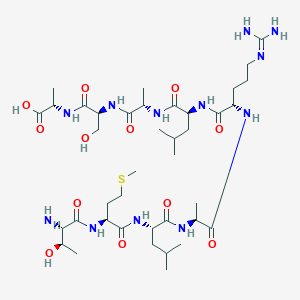
Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” is a peptide composed of nine amino acids: threonine, methionine, leucine, alanine, arginine, leucine, alanine, serine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents to ensure the production of high-quality peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenic primers and DNA polymerase in PCR reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases like cancer and diabetes.
Industry: Used in the development of biosensors and as components in drug delivery systems.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser: A shorter peptide missing the final alanine residue.
Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Gly: A similar peptide with glycine instead of alanine at the end.
Uniqueness
The specific sequence “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” may confer unique properties, such as binding affinity to certain receptors or stability under specific conditions, making it distinct from other similar peptides.
Properties
CAS No. |
870269-40-2 |
|---|---|
Molecular Formula |
C39H72N12O12S |
Molecular Weight |
933.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H72N12O12S/c1-18(2)15-26(34(58)45-21(6)31(55)51-28(17-52)36(60)46-22(7)38(62)63)49-32(56)24(11-10-13-43-39(41)42)47-30(54)20(5)44-35(59)27(16-19(3)4)50-33(57)25(12-14-64-9)48-37(61)29(40)23(8)53/h18-29,52-53H,10-17,40H2,1-9H3,(H,44,59)(H,45,58)(H,46,60)(H,47,54)(H,48,61)(H,49,56)(H,50,57)(H,51,55)(H,62,63)(H4,41,42,43)/t20-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
YHXOPZARJOXTJK-BRXOZAAOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


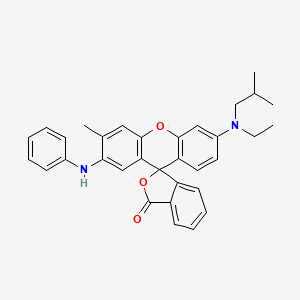
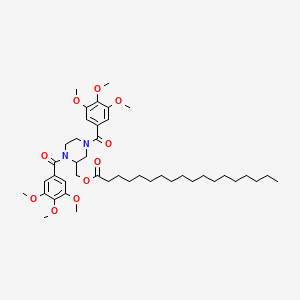

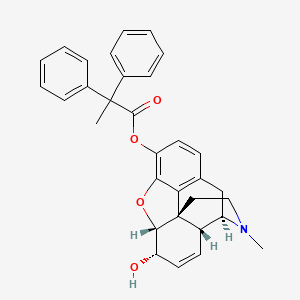
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

